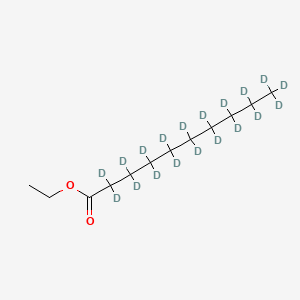

Ethyl decanoate-D19

Description

Ethyl decanoate-D19 (C12D19H5O2) is a deuterium-labeled analog of ethyl decanoate, where 19 hydrogen atoms are replaced with deuterium isotopes. It is primarily used as a stable isotope-labeled internal standard in analytical chemistry, particularly in food and fragrance analysis, to enhance the accuracy of mass spectrometry and nuclear magnetic resonance (NMR) techniques . Key properties include:

Properties

Molecular Formula |

C12H24O2 |

|---|---|

Molecular Weight |

219.43 g/mol |

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |

InChI |

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |

InChI Key |

RGXWDWUGBIJHDO-VUXVRHCMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |

Canonical SMILES |

CCCCCCCCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl decanoate-D19 can be synthesized through the esterification of decanoic acid with ethanol in the presence of a catalyst. A common method involves using a solid catalyst like Amberlyst 15. The reaction is typically carried out in a batch reactor at an optimal condition of a 1:7 molar ratio of decanoic acid to ethanol, 9 wt% catalyst loading, and a temperature of 348 K .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. The process involves the same esterification reaction but with optimized parameters to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis

Ethyl decanoate-D19 undergoes saponification in basic conditions (e.g., NaOH) to yield deuterated decanoic acid and ethanol:

The reaction is reversible under acidic conditions, regenerating the ester .

Reduction

Catalytic hydrogenation over Lindlar catalyst selectively reduces triple bonds to cis double bonds:

This step is critical in synthesizing deuterated hydroxy acids for metabolic studies .

Kinetic Isotope Effect

Deuterium substitution slows reaction rates due to the kinetic isotope effect (KIE). For example, ester hydrolysis rates decrease by ~7–10% compared to unlabeled ethyl decanoate . This effect is negligible in most synthetic protocols but significant in precise kinetic studies.

Mass Spectrometry

The isotopic label enhances mass spectrometry (MS) analysis. The accurate mass of this compound is 219.2969, with a molecular formula C12D19H5O2 . MS/MS fragmentation patterns show characteristic losses of CO2 and ethanol, aiding in structural elucidation .

Scientific Research Applications

Ethyl decanoate-D19 has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.

Biology: Studied for its role in metabolic pathways and as a marker in lipidomics.

Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.

Industry: Utilized in the production of fragrances, flavors, and as a biofuel component.

Mechanism of Action

The mechanism of action of ethyl decanoate-D19 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of decanoic acid and ethanol. These metabolites can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between ethyl decanoate-D19 and related compounds:

Key Findings:

Structural Variations: this compound and mthis compound differ in ester group substitution (ethyl vs. methyl) and chain length (C10 vs. C9). This affects volatility and chromatographic retention times . Sodium decanoate-d19 replaces the ester group with a carboxylate salt, making it water-soluble and suitable for surfactant studies .

Isotopic Labeling: All deuterated analogs (this compound, mthis compound, sodium decanoate-d19) exhibit 98 atom% deuterium purity, critical for minimizing isotopic interference in mass spectrometry . this compound is priced 5.3× higher than its non-deuterated counterpart due to synthesis complexity and isotopic enrichment costs .

Functional Differences: Pharmaceutical analogs (e.g., Zuclopenthixol decanoate-d19) incorporate deuterium into complex drug molecules for pharmacokinetic studies, unlike simple esters like this compound . Ethyl undecanoate, with an 11-carbon chain, shows distinct physical properties (e.g., higher boiling point) and is used in polymer science rather than analytical chemistry .

Safety and Handling: this compound is non-hazardous under standard handling conditions , whereas mthis compound is classified as flammable (Hazard Code 4-3-III) .

Research Implications

- Analytical Chemistry: this compound’s high isotopic purity ensures reliable quantification in food matrices, outperforming non-deuterated analogs in trace analysis .

- Cost-Benefit Trade-offs : While deuterated compounds are expensive, their utility in high-precision studies justifies the investment, particularly in regulated industries like pharmaceuticals and food safety .

Q & A

Q. What are the recommended methods for characterizing the isotopic purity of ethyl decanoate-D19 in experimental settings?

Isotopic purity is critical for deuterated compounds. Use nuclear magnetic resonance (¹H and ²H NMR) to confirm deuterium incorporation at specific positions, and gas chromatography-mass spectrometry (GC-MS) to assess isotopic enrichment. For quantitative analysis, compare peak ratios in mass spectra against non-deuterated standards. Ensure baseline separation in chromatography to avoid overlapping signals from impurities . Cross-validate results with high-resolution mass spectrometry (HRMS) for accurate mass confirmation .

Q. How can researchers optimize synthesis protocols for this compound to minimize isotopic dilution?

Use deuterated starting materials (e.g., decanoic acid-D19) and anhydrous conditions to prevent proton exchange. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect esterification completion. Purify intermediates via column chromatography under inert atmospheres. Post-synthesis, store the compound in deuterated solvents (e.g., DMSO-d6) to maintain isotopic integrity .

Q. What analytical techniques are most suitable for quantifying this compound in complex biological matrices?

Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample preparation, followed by GC-MS or LC-MS/MS with selected reaction monitoring (SRM). Use internal standards like ethyl decanoate-D31 to correct for matrix effects. Validate methods using spike-recovery experiments at low, medium, and high concentrations to ensure accuracy and precision .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its metabolic stability in vivo compared to the non-deuterated analog?

Deuterium kinetic isotope effects (KIEs) can slow metabolic oxidation by cytochrome P450 enzymes due to stronger C-D bonds. Design comparative pharmacokinetic studies using radiolabeled ([¹⁴C]) ethyl decanoate and its deuterated form. Measure plasma half-life, metabolite profiles (via HPLC), and tissue distribution in model organisms. Analyze data using compartmental modeling to quantify rate differences .

Q. What experimental strategies can resolve contradictions in reported thermodynamic properties of this compound across studies?

Discrepancies may arise from variations in sample purity or measurement techniques. Re-evaluate vapor pressure and enthalpy of vaporization via static or dynamic gas saturation methods under controlled humidity. Cross-reference data with the NIST Chemistry WebBook for non-deuterated analogs and apply corrections for isotopic mass differences. Publish raw datasets and calibration curves to enhance reproducibility .

Q. How should researchers design isotope tracing experiments to study the incorporation of this compound into lipid bilayers?

Use neutron scattering or deuterium NMR to track deuterium localization in model membranes. Prepare liposomes with varying ratios of deuterated/non-deuterated lipids and measure phase behavior via differential scanning calorimetry (DSC). For cellular studies, combine stable isotope labeling with imaging mass spectrometry to visualize spatial distribution .

Methodological Considerations

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

Q. How can conflicting data on the solubility of this compound in polar solvents be addressed?

Conduct systematic solubility tests using the shake-flask method under controlled temperatures (e.g., 25°C ± 0.1°C). Measure saturation concentrations via UV-Vis spectroscopy or gravimetric analysis. Compare results with computational predictions using COSMO-RS software, adjusting for deuterium’s impact on partition coefficients .

Data Presentation Guidelines

- Tables : Include isotopic enrichment data, reaction yields, and validation parameters (e.g., LOD/LOQ).

- Figures : Use chromatograms with annotated deuterium peaks and kinetic plots showing isotope effects.

- Supplemental Materials : Provide NMR spectra, calibration curves, and raw computational outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.